Atiprimod dihydrochloride
Overview
Description
Atiprimod dihydrochloride is a small molecule belonging to the azaspirane class of cationic amphiphilic agents. It has shown potential in the treatment of various cancers, including multiple myeloma, hepatocellular carcinoma, and breast cancer. This compound is known for its anti-inflammatory, antineoplastic, and antiangiogenic properties .
Mechanism of Action
Target of Action
Atiprimod dihydrochloride primarily targets Interleukin-6 (IL-6) and Signal Transducer and Activator of Transcription 3 (STAT3) . IL-6 is a cytokine involved in inflammation and the maturation of B cells, while STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound hinders the biological activity of STAT3, thereby impacting its anti-proliferative and anti-carcinogenic effects . It also inhibits the phosphorylation of STAT3 at the Tyr705 residue, suppressing the total expression level of p65 . This results in the prevention of nuclear localization of STAT1, 3, and NF-κB .
Biochemical Pathways
This compound affects several biochemical pathways. It evokes the upregulation of PERK, BiP, ATF-4, CHOP, and the phosphorylation of PERK (Thr980), eIF2α (Ser51) . It suppresses ire1α-mediated atg-3, 5, 7, 12 protein expressions . The PERK/eIF2α/ATF4/CHOP axis plays a pivotal role in atiprimod-mediated G1/S arrest and apoptosis via Bak, Bax, Bim, and PUMA upregulation .
Pharmacokinetics
It is known that the compound is being studied in clinical trials for its safety and efficacy .
Biochemical Analysis
Biochemical Properties
Atiprimod dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3) pathways . By inhibiting STAT3 phosphorylation, this compound disrupts the signaling cascade that promotes tumor growth and survival . Additionally, it has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), thereby preventing angiogenesis .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the PERK/eIF2α/ATF4/CHOP axis and suppressing the STAT3/NF-κB signaling pathways . This leads to the upregulation of pro-apoptotic proteins such as Bak, Bax, Bim, and PUMA . Furthermore, this compound inhibits cell viability and proliferation, and prevents the nuclear localization of STAT1, STAT3, and NF-κB in breast cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key signaling pathways. It inhibits STAT3 phosphorylation at the Tyr705 residue, which is crucial for the activation of STAT3 . By preventing STAT3 activation, this compound disrupts the transcription of genes involved in cell survival and proliferation . Additionally, it activates the PERK/eIF2α/ATF4/CHOP axis, leading to prolonged endoplasmic reticulum stress and apoptosis . This dual mechanism of action makes this compound a potent anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to induce dose- and time-dependent inhibition of cell viability and colony formation in breast cancer cells . The stability and degradation of this compound in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of STAT3 signaling and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and angiogenesis without significant toxicity . At higher doses, this compound can induce adverse effects such as weight loss and bone marrow suppression . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of STAT3 and NF-κB signaling . It also affects the PERK/eIF2α/ATF4/CHOP axis, leading to changes in metabolic flux and metabolite levels . The exact enzymes and cofactors involved in the metabolism of this compound have not been fully elucidated, but its impact on key signaling pathways suggests a complex interplay with cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its amphiphilic nature and cationic properties at neutral pH . It is thought to interact with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of this compound in tissues is uneven, with higher concentrations observed in tumor tissues compared to normal tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . Its activity is influenced by its subcellular localization, as it interacts with key signaling molecules such as STAT3 and PERK within these compartments . The targeting signals and post-translational modifications that direct this compound to specific organelles have not been fully characterized, but its localization is crucial for its anti-cancer activity.
Preparation Methods
The synthesis of atiprimod dihydrochloride involves several steps:
Johnson–Corey–Chaykovsky Reaction: This reaction on 4-heptanone produces 2,2-dipropyloxirane.
Boron Trifluoride Etherate Treatment: This step converts 2,2-dipropyloxirane to 2-propylpentanal.
Acid Treatment with Methyl Vinyl Ketone: This leads to the formation of 4,4-dipropylcyclohex-2-enone.
Catalytic Hydrogenation: This step yields 4,4-dipropylcyclohexanone.
Knoevenagel Condensation: This reaction with ethyl 2-cyanoacetate forms cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester.
Conjugate Addition of Cyanide Anion: This step produces ethyl 2-cyano-2-(1-cyano-4,4-dipropylcyclohexyl)acetate.
Acid Hydrolysis and Saponification: This step converts the nitrile groups to acids, followed by decarboxylation to form 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid.
Treatment with Acetic Anhydride: This step produces 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione.
Condensation with 3-Diethylaminopropylamine: This final step yields 2-[3-(diethylamino)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane-1,3-dione.
Chemical Reactions Analysis
Atiprimod dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
Common reagents and conditions used in these reactions include boron trifluoride etherate, methyl vinyl ketone, and catalytic hydrogenation. Major products formed from these reactions include 4,4-dipropylcyclohexanone and 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis.
Biology: It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis.
Medicine: It is being investigated for the treatment of multiple myeloma, hepatocellular carcinoma, and breast cancer. It has also shown potential in treating autoimmune diseases and hyperlipidemia.
Industry: It is used in the development of new therapeutic agents and as a research tool in drug discovery .
Comparison with Similar Compounds
Atiprimod dihydrochloride is unique due to its ability to inhibit STAT3 phosphorylation and its broad spectrum of antineoplastic activities. Similar compounds include:
Spirogermanium: Another azaspirane compound with antineoplastic properties.
Pramiverine: A compound with similar synthetic routes used in the preparation of this compound.
RS 86: A compound with features consonant with the synthesis of this compound
Properties
IUPAC Name |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZYBYTICOTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123018-47-3 (Parent) | |
Record name | Atiprimod dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20156331 | |
Record name | Atiprimod dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-61-1 | |
Record name | Atiprimod dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atiprimod dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATIPRIMOD DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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